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Compound of Interest

Compound Name: Butyl phenylacetate

Cat. No.: B086620

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of butyl phenylacetate and its
structural isomers: isobutyl phenylacetate, sec-butyl phenylacetate, and tert-butyl
phenylacetate. Understanding the distinct spectral characteristics of these closely related
compounds is crucial for their unambiguous identification in various applications, including
fragrance formulation, materials science, and as intermediates in pharmaceutical synthesis.
This document presents a compilation of experimental and predicted spectroscopic data from
Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass
Spectrometry (MS), alongside the methodologies used for their acquisition.

Introduction to Butyl Phenylacetate and its Isomers

Butyl phenylacetate and its isomers are esters with the chemical formula C12H1602. They
share the same molecular weight but differ in the branching of the butyl group attached to the
acetate moiety. This structural variation, while subtle, gives rise to unique physical properties
and, importantly, distinct spectroscopic fingerprints. Accurate identification is paramount to
ensure the quality, purity, and desired properties of materials and products.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for butyl phenylacetate and its
isomers. These tables are designed for quick reference and easy comparison of their
characteristic spectral features.
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Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a
characteristic "fingerprint." The most significant absorption bands for these esters are related to
the C=0 (carbonyl) and C-O stretching vibrations.

Compound Key IR Absorptions (cm~?)

~3030 (aromatic C-H stretch), ~2960 (aliphatic
Butyl Phenylacetate C-H stretch), ~1735 (C=0 ester stretch), ~1250
& ~1160 (C-O stretch)

~3030 (aromatic C-H stretch), ~2960 (aliphatic
Isobutyl Phenylacetate C-H stretch), ~1735 (C=0 ester stretch), ~1250
& ~1160 (C-O stretch)

(Predicted) ~3030 (aromatic C-H stretch), ~2965
sec-Butyl Phenylacetate (aliphatic C-H stretch), ~1735 (C=0 ester
stretch), ~1250 & ~1170 (C-O stretch)

~3030 (aromatic C-H stretch), ~2970 (aliphatic
tert-Butyl Phenylacetate C-H stretch), ~1730 (C=0 ester stretch), ~1250
& ~1150 (C-O stretch)

Note: Data for sec-butyl phenylacetate is based on predicted values due to the limited
availability of experimental spectra.

'H NMR Spectroscopy Data

Proton NMR (*H NMR) provides detailed information about the chemical environment of
hydrogen atoms in a molecule. The chemical shifts (&) and splitting patterns are unique for
each isomer, particularly in the butyl group region.
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Compound

Aromatic Protons
(6, ppm)

Benzyl Protons (-
CHzPh) (6, ppm)

Butyl Group
Protons (8, ppm)

~4.1 (t, 2H, -OCH2-),

Butyl Phenylacetate ~7.3 (m, 5H) ~3.6 (s, 2H) ~1.6 (m, 2H), ~1.4 (m,
2H), ~0.9 (t, 3H)
~3.9 (d, 2H, -OCHz2-),
Isobutyl
~7.3 (m, 5H) ~3.6 (s, 2H) ~1.9 (m, 1H), ~0.9 (d,
Phenylacetate
6H)
, ~4.8 (m, 1H, -OCH-),
sec-Butyl (Predicted) ~7.3 (m,
~3.6 (s, 2H) ~1.6 (m, 2H), ~1.2 (d,
Phenylacetate 5H)
3H), ~0.9 (t, 3H)
tert-Butyl
~7.3 (m, 5H) ~3.5 (s, 2H) ~1.4 (s, 9H)
Phenylacetate

Note: Data for sec-butyl phenylacetate is based on predicted values.

3C NMR Spectroscopy Data

Carbon-13 NMR (33C NMR) provides information on the carbon skeleton of a molecule. The

chemical shifts of the carbon atoms in the butyl group are particularly diagnostic for

distinguishing between the isomers.
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Aromatic Benzyl Carbon Carbonyl Butyl Group
Compound Carbons (o, (-CHzPh) (9, Carbon (C=0) Carbons (9,
ppm) ppm) (5, ppm) ppm)
Butyl ~65 (-OCH2-),
~127-134 ~41 ~171
Phenylacetate ~31, ~19, ~14
Isobutyl ~71 (-OCHz2-),
~127-134 ~41 ~171
Phenylacetate ~28, ~19
sec-Butyl Predicted ~72 (-OCH-),
Y ( ) ~41 ~171 ( )
Phenylacetate ~127-134 ~29, ~19, ~10
tert-Butyl ~81 (-OC(CHs)3),
~127-134 ~42 ~170
Phenylacetate ~28

Note: Data for sec-butyl phenylacetate is based on predicted values.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragments. The fragmentation patterns are highly dependent on the structure of the

butyl group.

Compound

Key Fragment lons (m/z)

Molecular lon (M*) (m/z)

and Interpretation

Butyl Phenylacetate

192

91 (tropylium ion, [C7H7]*), 57
([CaHo]™), 136 ([M-CaHs]*)

Isobutyl phenylacetate[1]

192

91 (tropylium ion, [C7H7]*), 57
([CaHo]™), 136 ([M-CaHs]*)

sec-Butyl Phenylacetate

(Predicted) 192

91 (tropylium ion, [C7H7]*), 57
([CaHq] %), 136 ([M-CaHs]*)

tert-Butyl Phenylacetate

192

91 (tropylium ion, [C7H7]*), 57
([C(CHs)3]* - very intense)

Note: Data for sec-butyl phenylacetate is based on predicted fragmentation patterns.
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of the neat liquid sample is placed on the surface of a polished
sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully
placed on top to create a thin liquid film between the plates.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample
"sandwich" is then placed in the spectrometer's sample holder. The spectrum is typically
recorded over the range of 4000-400 cm~* with a resolution of 4 cm~1.

Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

'H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard
one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral
width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-
decoupled pulse sequence is typically used to simplify the spectrum to single lines for each
unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of
scans is required due to the lower natural abundance and sensitivity of the 13C nucleus.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard
(TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: The liquid sample is diluted in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron
ionization (EI) source.

e GC Conditions:
o Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 50:1.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x
0.25 pum).

o Oven Program: An initial temperature of 50°C held for 2 minutes, then ramped at a rate of
10°C/min to 250°C and held for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
e MS Conditions:

o lonization: Electron lonization (EIl) at 70 eV.

o Mass Analyzer: Quadrupole or ion trap.

o Scan Range: m/z 40-400.

o Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the
compound. The mass spectrum corresponding to the chromatographic peak is then analyzed
for the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Comparison
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The logical workflow for the spectroscopic comparison of butyl phenylacetate and its isomers

is illustrated in the diagram below.

Butyl Phenylacetate

Workflow for Spectroscopic Comparison of Isomers

Isomers

Isobutyl Phenylacetate sec-Butyl Phenylacetate

tert-Butyl Phenylacetate
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Caption: Workflow for the spectroscopic comparison of butyl phenylacetate isomers.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary
suite of tools for the differentiation of butyl phenylacetate and its isomers. While IR

spectroscopy offers a quick fingerprint, NMR spectroscopy, particularly the chemical shifts and

splitting patterns in the alkyl region, provides the most definitive structural information. Mass

spectrometry corroborates these findings through characteristic fragmentation patterns related

to the stability of the butyl carbocations. This guide serves as a valuable resource for the

accurate identification and characterization of these important chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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